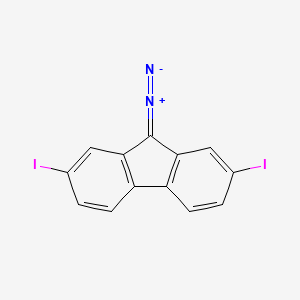

2,7-Diiodo-9-diazofluorene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

94721-46-7 |

|---|---|

分子式 |

C13H6I2N2 |

分子量 |

444.01 g/mol |

IUPAC 名称 |

9-diazo-2,7-diiodofluorene |

InChI |

InChI=1S/C13H6I2N2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(17-16)11(9)5-7/h1-6H |

InChI 键 |

DQVNALLQWYUXKB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1I)C(=[N+]=[N-])C3=C2C=CC(=C3)I |

规范 SMILES |

C1=CC2=C(C=C1I)C(=[N+]=[N-])C3=C2C=CC(=C3)I |

其他CAS编号 |

94721-46-7 |

同义词 |

2,7-diiodo-9-diazofluorene DIDAF |

产品来源 |

United States |

Bond Formation Via the Iodo Groups:the C I Bonds at the 2 and 7 Positions Are Prime Sites for Transition Metal Catalyzed Cross Coupling Reactions.nih.govthis is a Cornerstone of Modern Organic Synthesis for Constructing Complex Aromatic Systems.researchgate.netcsic.esrsc.orgmdpi.com

C-C Bond Formation: Reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes) allow for the precise and efficient formation of new C-C bonds at the 2 and 7 positions. This is the primary method used to build the fluorene-based polymers and conjugated materials discussed previously. 20.210.105uri.edu

C-X Bond Formation: Reactions such as the Buchwald-Hartwig amination (for C-N bonds) or related couplings for C-O and C-S bonds can be used to introduce heteroatoms, further functionalizing the fluorene (B118485) core.

The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions in these coupling processes.

Bond Formation Via the Diazo/carbene Group:the Diazo Group at C9 Provides a Completely Different Set of Bond Forming Reactions Upon Conversion to the Diiodofluorenylidene Carbene.

C-C Bond Formation: Carbenes are well-known for their ability to form C-C bonds through several mechanisms:

Cycloaddition: Reaction with alkenes to form cyclopropanes.

C-H Insertion: Direct insertion into aliphatic C-H bonds, a powerful but often unselective reaction. researchgate.net The hydrophobic nature of diiodofluorenylidene makes it suitable for insertion into the C-H bonds of lipid chains. ias.ac.in

Ylide Formation: Reaction with lone-pair-containing species (e.g., sulfides, amines) can form ylides, which can be used in subsequent synthetic transformations.

This dual reactivity allows for the strategic construction of intricate molecules where different parts of the architecture are assembled using distinct and non-interfering chemical methods.

Advanced Spectroscopic and Structural Probing of 2,7 Diiodo 9 Diazofluorene and Its Reactive Intermediates

Electronic Structure Elucidation through Advanced Spectroscopic Methods (e.g., Photoelectron Spectroscopy)

The electronic structure of the parent fluorene (B118485) molecule is characterized by its aromatic π-system. The introduction of the diazo group at the 9-position significantly influences the highest occupied molecular orbitals (HOMOs). The diazo group itself possesses a high-lying lone pair orbital and π-orbitals which can interact with the fluorene π-system. This interaction is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and photochemical reactions.

The two iodine substituents at the 2 and 7 positions further modify the electronic landscape. Iodine, being a heavy halogen, introduces strong spin-orbit coupling effects. Its lone pairs can participate in resonance with the aromatic rings, and its electronegativity inductively withdraws electron density. These competing effects, along with the large size of the iodine atoms, lead to a complex perturbation of the molecular orbital energies. The presence of iodine is anticipated to lower the energy of some π-orbitals while introducing new orbitals with significant iodine character. These modifications are critical in determining the photochemical reactivity and the properties of the resulting carbene intermediate.

Vibrational Spectroscopy for Functional Group Analysis and Bonding (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable information about the functional groups and bonding within a molecule. For 2,7-diiodo-9-diazofluorene, these techniques are essential for confirming the presence of the key diazo and iodo functionalities.

FTIR Spectroscopy: The most characteristic vibrational mode for a diazo compound is the asymmetric stretching of the N≡N bond. mpg.de For 9-diazofluorene (B1199885), this absorption is typically strong and appears in a distinct region of the spectrum. The presence of electron-withdrawing iodine atoms at the 2 and 7 positions is expected to slightly shift the frequency of this vibration compared to the unsubstituted parent compound.

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric N≡N stretch, while often weak in the IR, can sometimes be observed in the Raman spectrum. Additionally, the C-I stretching vibrations, which occur at low frequencies, are readily detectable by Raman spectroscopy.

A table of expected key vibrational frequencies for this compound is presented below, based on data for related compounds. rsc.orgcolab.wsmdpi.comresearchgate.net

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N≡N Asymmetric Stretch | 2050 - 2150 | Strong (IR) | The most characteristic peak for the diazo group. Its exact position is sensitive to the electronic environment. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for aromatic compounds. |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Multiple bands are expected due to the fluorene ring system. |

| C-I Stretch | 500 - 650 | Medium to Strong (Raman) | Characteristic of the carbon-iodine bond. |

| Aromatic C-H Bending | 700 - 900 | Strong (IR) | Out-of-plane bending vibrations that are sensitive to the substitution pattern. |

This vibrational data is not only crucial for structural confirmation but also for monitoring the photochemical decomposition of this compound, as the characteristic diazo peak would disappear upon formation of the carbene. acs.org

Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Pathways and Structural Dynamics (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework. While specific experimental spectra are not available, the expected chemical shifts can be predicted based on the analysis of similar fluorene derivatives. chemicalbook.comresearchgate.netrsc.orgscribd.comrsc.orgspectrabase.comchemistrysteps.comnih.gov

¹H NMR Spectroscopy: The aromatic protons of the fluorene skeleton are expected to appear in the downfield region (typically 7.0-8.0 ppm). The symmetry of the 2,7-disubstituted fluorene core would lead to a simplified spectrum with distinct coupling patterns (doublets and doublets of doublets) for the remaining protons at the 1, 3, 4, 5, 6, and 8 positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom of the diazo group (C9) is expected to have a characteristic chemical shift, typically in the range of 60-80 ppm, which is significantly upfield from the aromatic carbons. The carbons directly bonded to the iodine atoms (C2 and C7) would experience a strong shielding effect, causing their signals to appear at a lower chemical shift compared to similar carbons in unsubstituted fluorene.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H1, H8 | 7.6 - 7.8 | - | Expected to be a doublet. |

| H3, H6 | 7.4 - 7.6 | - | Expected to be a doublet of doublets, coupled to H1/H8 and H4/H5. |

| H4, H5 | 7.2 - 7.4 | - | Expected to be a doublet. |

| C9 (Diazo) | - | 60 - 80 | Characteristic upfield shift for the sp² carbon of the diazo group. |

| C2, C7 | - | 90 - 100 | Significant shielding due to the heavy atom effect of iodine. |

| Other Aromatic C | - | 120 - 145 | Multiple signals expected for the other aromatic carbons. |

Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Solid-state NMR could provide information on the molecular packing and polymorphism in the solid state. Furthermore, NMR is invaluable for tracking reaction pathways, for instance, by following the disappearance of the reactant signals and the appearance of new signals corresponding to products formed from the carbene intermediate.

Mass Spectrometry for Reaction Monitoring and Identification of Intermediates (e.g., High-Resolution MS, MS/MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula (C₁₃H₆I₂N₂). electronicsandbooks.comresearchgate.netacs.orgacs.orgrsc.org

The primary fragmentation pathway upon electron ionization (EI) is the loss of a neutral nitrogen molecule (N₂), a very stable species, to generate the molecular ion of the carbene, 2,7-diiodofluorenylidene (C₁₃H₆I₂). This intermediate would be a prominent peak in the mass spectrum. Further fragmentation would likely involve the sequential loss of iodine atoms and potentially rearrangements of the fluorene skeleton.

A table of expected major ions in the mass spectrum of this compound is presented below.

| Ion Formula | m/z (for ¹²⁷I) | Identity | Notes |

| [C₁₃H₆I₂N₂]⁺• | 443.86 | Molecular Ion | Confirms the molecular weight of the parent compound. |

| [C₁₃H₆I₂]⁺• | 415.86 | 2,7-Diiodofluorenylidene Cation | Formed by the characteristic loss of N₂ from the molecular ion. Expected to be a major peak. |

| [C₁₃H₆I]⁺ | 288.96 | Iodofluorenyl Cation | Formed by the loss of one iodine atom from the carbene cation. |

| [C₁₃H₆]⁺• | 162.05 | Fluorenylidyne Cation | Formed by the loss of both iodine atoms. |

MS/MS (tandem mass spectrometry) experiments on the isolated carbene ion could provide further structural information by analyzing its fragmentation pathways in detail. This technique is also invaluable for reaction monitoring, allowing for the sensitive detection of transient intermediates and final products in complex mixtures.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, insights can be drawn from the crystal structures of related fluorene derivatives. mdpi.comresearchgate.netoup.combeilstein-journals.orguzh.chmdpi.comacs.org

The fluorene core is expected to be largely planar. The C-N-N unit of the diazo group is linear, and this group lies in the plane of the five-membered ring. The iodine atoms at the 2 and 7 positions will also lie in the plane of the aromatic rings. The C-I bond lengths will be consistent with those observed in other iodo-aromatic compounds.

In the solid state, the packing of the molecules would be governed by intermolecular interactions. Due to the presence of the large, polarizable iodine atoms, halogen bonding (an attractive interaction between an electrophilic region on the halogen and a nucleophilic site) could play a significant role in the crystal packing. Additionally, π-π stacking interactions between the planar fluorene systems of adjacent molecules are expected to be a prominent feature, influencing the material's bulk properties. The study of these interactions is crucial for understanding and designing crystalline materials with specific electronic or optical properties.

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Carbene Spin States

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study species with unpaired electrons, such as radicals and triplet states. It is the primary method for characterizing the spin state of the carbene, 2,7-diiodofluorenylidene, generated from the photolysis of this compound.

Carbenes can exist in either a singlet state (with paired non-bonding electrons) or a triplet state (with unpaired non-bonding electrons). Fluorenylidene and its derivatives are known to have a triplet ground state. ESR spectroscopy can directly probe this triplet state. The key parameters obtained from an ESR spectrum of a triplet species are the zero-field splitting (ZFS) parameters, D and E.

D value: This parameter is a measure of the magnetic dipole-dipole interaction between the two unpaired electrons and is inversely proportional to the cube of the average distance between them.

E value: This parameter describes the deviation of the electronic distribution from axial symmetry.

The presence of the heavy iodine atoms in 2,7-diiodofluorenylidene is expected to have a significant influence on the ESR parameters due to spin-orbit coupling. This effect can influence the intersystem crossing rates between the singlet and triplet states of the carbene.

| Carbene Intermediate | Spin State | ESR Parameter | Value | Reference |

| 2,7-Diiodofluorenylidene | Triplet | D (cm⁻¹) | Not explicitly reported, but studied | mdpi.com |

| 2,7-Diiodofluorenylidene | Triplet | E (cm⁻¹) | Not explicitly reported, but studied | mdpi.com |

| General Triplet Carbenes | Triplet | D and E | Provides information on electron delocalization and geometry | researchgate.net |

Studies on related 2,7-dihalofluorenylidenes have been conducted using ESR to investigate the properties of these triplet carbenes. mdpi.com The analysis of the D and E values provides critical information about the electronic structure and delocalization of the unpaired electrons in the carbene.

Ultrafast Spectroscopy for Probing Photochemical Reaction Kinetics

Ultrafast spectroscopy, particularly femtosecond and picosecond transient absorption spectroscopy, is a powerful tool for studying the dynamics of photochemical reactions in real-time. acs.orgoup.comchemrxiv.orgontosight.aisynthical.comresearchgate.net This technique is ideally suited to investigate the photolysis of this compound.

The process begins with the absorption of a photon by the diazo compound, promoting it to an excited electronic state. This is followed by the very rapid extrusion of a nitrogen molecule (N₂), leading to the formation of the carbene, 2,7-diiodofluorenylidene, initially in an excited singlet state. This singlet carbene can then undergo several processes:

Reaction with a solvent or trapping agent.

Intersystem crossing (ISC) to the more stable triplet ground state.

Transient absorption spectroscopy allows for the direct observation of these transient species and the measurement of the rates of their formation and decay. acs.orgresearchgate.net Studies on the parent 9-diazofluorene have shown that the excited diazo state fragments within hundreds of femtoseconds to form the singlet carbene. oup.comsynthical.com The lifetime of the singlet carbene and the rate of intersystem crossing to the triplet state are highly dependent on the solvent and the substituents on the fluorene ring.

| Process | Species Involved | Timescale | Spectroscopic Signature |

| Photoexcitation | This compound | < 100 fs | Disappearance of ground state absorption, appearance of excited state absorption. |

| N₂ Extrusion | Excited this compound → Singlet 2,7-Diiodofluorenylidene + N₂ | < 500 fs | Appearance of the singlet carbene absorption spectrum. |

| Intersystem Crossing | Singlet 2,7-Diiodofluorenylidene → Triplet 2,7-Diiodofluorenylidene | ps to ns | Decay of the singlet carbene absorption and growth of the triplet carbene absorption. |

| Reaction/Decay | Singlet/Triplet Carbene | Varies with solvent/reactant | Decay of the carbene absorption signals. |

The heavy iodine atoms in this compound are expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which facilitates spin-forbidden transitions. Ultrafast spectroscopic studies are therefore essential for quantifying this effect and understanding the complete photochemical reaction pathway from the initial excitation to the final products.

Computational Chemistry and Theoretical Studies on 2,7 Diiodo 9 Diazofluorene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method widely used to determine the electronic structure and equilibrium geometry of molecules. aps.org For 2,7-diiodo-9-diazofluorene, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and geometric parameters such as bond lengths and angles. sfu.cadiva-portal.org These calculations are crucial for understanding the molecule's stability and intrinsic properties. researchgate.net

Studies on related fluorene (B118485) derivatives have demonstrated the utility of DFT in predicting how substituents influence the electronic structure. nih.govnih.gov For instance, in a study of 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene, DFT and Time-Dependent DFT (TD-DFT) were successfully used to study its geometric and electronic structures in various solvents. nih.gov Similarly, for this compound, DFT calculations would reveal the impact of the iodo-substituents and the diazo group on the electronic landscape of the fluorene core. The iodine atoms, being electron-withdrawing, and the diazo group, a known electron-withdrawing group, are expected to significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO).

| Property | Description | Relevance to this compound |

| Electronic Structure | The arrangement of electrons in atomic or molecular orbitals. | Determines the molecule's reactivity, spectroscopic properties, and overall stability. DFT helps map the electron density and orbital energies. |

| Molecular Geometry | The three-dimensional arrangement of atoms in a molecule. | Influences the molecule's physical and chemical properties. DFT is used to find the most stable (lowest energy) geometry. unipd.it |

| HOMO/LUMO | Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy difference (gap) between HOMO and LUMO is critical for understanding electronic transitions and reactivity. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. nih.govchemrxiv.org Upon photolysis, this compound is known to extrude nitrogen gas to form the corresponding carbene, 2,7-diiodofluorenylidene. researchgate.net

Computational studies can model this photochemical reaction, providing insights into the energy barriers and the structures of intermediates and transition states. researchgate.net Such calculations can help to understand the factors governing the reaction rate and selectivity. For instance, theoretical investigations can compare the energy profiles for the formation of the singlet versus the triplet carbene, which is crucial as the two spin states exhibit different reactivities. wikipedia.org Experimental evidence suggests that for the related 2,7-dibromofluorenylidene, the triplet state is the ground state. researchgate.net Quantum chemical calculations can corroborate these findings and provide a deeper understanding of the intersystem crossing dynamics. nih.gov

Prediction of Spectroscopic Signatures (e.g., Absorption and Emission Spectra)

Theoretical methods can predict various spectroscopic properties, including UV-Vis absorption and emission spectra. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the excited-state properties of molecules. nih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions. Similarly, the emission properties of the photoproducts, such as the fluorescent insertion products of the carbene, can be computationally predicted. mdpi.com This is particularly valuable as the parent diazo compound is typically non-fluorescent, but its photolysis can lead to highly fluorescent products. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with the surrounding environment. nih.govmdpi.comdovepress.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound and its derivatives. arxiv.org

Furthermore, MD simulations are crucial for understanding the influence of solvents on molecular properties and reactions. rsc.orgresearchgate.netplos.org The choice of solvent can significantly affect reaction rates, product distributions, and spectroscopic properties. researchgate.netscielo.org.mx For this compound, MD simulations in different solvent environments (e.g., polar vs. non-polar) can reveal how solvent molecules arrange around the solute and how this solvation shell affects its behavior. plos.org For example, the stabilization of charged or polar transition states in polar solvents can be explicitly modeled, providing a molecular-level explanation for experimentally observed solvent effects. researchgate.net

Assessment of Carbene Reactivity and Selectivity via Computational Methods

Once the carbene (2,7-diiodofluorenylidene) is formed, it can undergo various reactions, such as C-H insertion or cyclopropanation. wikipedia.orgnsf.gov Computational methods can be employed to assess the reactivity and selectivity of this carbene. nsf.gov

By calculating the activation energies for different reaction pathways, chemists can predict the most likely products. For example, the selectivity of the carbene for insertion into different types of C-H bonds (primary, secondary, tertiary) or its stereoselectivity in addition reactions with alkenes can be evaluated. researchgate.net Computational studies on the related fluorenylidene and 2,7-dibromofluorenylidene have suggested that these carbenes have a strong abstraction character and add to olefins non-stereospecifically, which is indicative of a triplet ground state. researchgate.netoup.com Similar computational assessments for 2,7-diiodofluorenylidene would provide valuable predictions about its chemical behavior. nih.gov

Exploration of Non-Covalent Interactions within Molecular Assemblies

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, are crucial in determining the structure and stability of molecular assemblies in the solid state and in solution. wikipedia.orgnus.edu.sgnih.govmdpi.com The iodine atoms in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

Computational methods like quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis can be used to identify and characterize these weak interactions. unt.educhemrxiv.orgscispace.comscielo.org.mx These calculations can reveal the presence and strength of intermolecular interactions in dimers or larger clusters of this compound, providing insights into its crystal packing and self-assembly behavior. rsc.org Understanding these interactions is important for materials science applications where the bulk properties of a material are dictated by its supramolecular organization. mdpi.comnih.gov

Applications of 2,7 Diiodo 9 Diazofluorene in Advanced Organic Synthesis and Materials Science Precursor Chemistry

Precursor to Highly Reactive Diiodofluorenylidenes for Organic Functionalization

The primary role of 2,7-diiodo-9-diazofluorene in organic functionalization is its ability to serve as a clean photochemical source of 2,7-diiodofluorenylidene, a highly reactive carbene intermediate. researchgate.net Irradiation of the diazo compound leads to the extrusion of molecular nitrogen and the formation of the corresponding carbene. researchgate.net This process is foundational to its use in various applications, particularly where the introduction of a diiodofluorene moiety is desired under specific, triggerable conditions.

The photochemistry of this compound has been studied to understand the properties of the resulting carbene, 2,7-diiodofluorenylidene. researchgate.net Like its parent, fluorenylidene, this carbene exists in both singlet and triplet spin states. researchgate.netacs.org However, the heavy iodine atoms influence the dynamics between these states. researchgate.net Research indicates that the triplet is the ground state for 2,7-diiodofluorenylidene. researchgate.netresearchgate.net A key finding is that the substituted triplet carbene does not efficiently convert back to its higher-energy, more electrophilic singlet state. researchgate.netresearchgate.net Consequently, the reaction products of diiodofluorenylidene are predominantly those characteristic of a triplet carbene, such as hydrogen abstraction and radical-type reactions, in higher proportion compared to the reactions of the unsubstituted fluorenylidene. researchgate.net This distinct reactivity profile makes it a specialized tool for targeting specific chemical transformations.

The generation of this carbene has been characterized using laser transient absorption spectroscopy, confirming its physical and chemical properties. researchgate.net The introduction of iodo groups also shifts the absorption spectrum of the diazofluorene, which can be advantageous in photolysis experiments, reducing the time required for photodecomposition compared to unsubstituted or less-halogenated analogs. ias.ac.in

Building Block for Fluorene-Based Conjugated Systems and Polymers

The 2,7-diiodo-fluorene scaffold, derived from or related to this compound, is a crucial building block for synthesizing fluorene-based conjugated polymers. 20.210.105uri.eduresearchgate.net These polymers are of significant interest due to their exceptional photophysical properties, including high luminescence quantum yields and good thermal stability, making them suitable for various electronic device applications. researchgate.net

The two iodine atoms at the 2 and 7 positions are ideal handles for transition metal-catalyzed cross-coupling reactions, the cornerstone of modern polymer synthesis. While the diazo compound itself might be converted to a more stable derivative for polymerization, the diiodofluorene core is the essential monomeric unit. For instance, derivatives like 2,7-diiodo-9,9-dioctyl-9H-fluorene and 2,7-diiodo-9,9-bis(6′-bromohexyl)fluorene are common precursors. 20.210.105sigmaaldrich.com The alkyl or functionalized alkyl chains at the C9 position are introduced to ensure solubility and processability of the final polymer without altering the electronic properties of the conjugated backbone. researchgate.net

These diiodo-fluorene monomers are polymerized with various co-monomers, such as phenyl diboronic acids, via Suzuki polycondensation to create well-defined alternating copolymers. 20.210.105uri.edu For example, the reaction of a diiodo-fluorene derivative with 1,4-phenyldiboronic acid in the presence of a palladium catalyst yields a poly[(fluorenylene)-alt-1,4-phenylene] polymer. 20.210.105 Similarly, Sonogashira coupling reactions with diethynyl compounds are used to prepare poly(fluorenylene-ethynylene)s. 20.210.105

Below is a table summarizing representative fluorene-based polymers synthesized using diiodo-fluorene precursors.

| Polymer Type | Monomers | Coupling Reaction | Reference |

| Poly[(fluorenylene)-alt-phenylene] | 2,7-Diiodo-9,9-bis(6′-bromohexyl)fluorene, 1,4-Phenyldiboronic acid | Suzuki Coupling | 20.210.105 |

| Poly(fluorenylene-ethynylene) | Glucose-carrying 2,7-diiodo-fluorene derivative, Diethynylbenzene | Sonogashira Coupling | 20.210.105 |

| Polyfluorene Blends (e.g., for F8BT) | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)*, 4,7-Dibromo-2,1,3-benzothiadiazole | Suzuki Coupling | ossila.com |

| Note: This is the boronic ester derivative, which is typically synthesized from the corresponding diiodo- or dibromo-fluorene. |

Role in the Synthesis of Advanced Functional Materials

The unique photochemical and chemical properties of this compound and its derivatives make them valuable in the synthesis of a range of advanced functional materials.

Photoactive and Optoelectronic Materials: As established, polymers derived from the 2,7-diiodofluorene core exhibit strong fluorescence and high charge-carrier mobility. ossila.comontosight.ai These properties are essential for organic light-emitting diodes (OLEDs), polymer solar cells, and organic field-effect transistors (OFETs). ossila.com The ability to tune the electronic properties through copolymerization allows for the creation of materials with specific band gaps and emission colors, including pure blue, which is often challenging to achieve. ossila.com For example, polyfluorenes like PFO (F8) and F8BT, which use the fluorene (B118485) unit, are key components in high-efficiency OLEDs. ossila.com

Molecular Switches and Motors: The core structure of fluorene is a component in light-driven molecular motors. acs.orgnih.govnih.govacs.org These complex molecules perform unidirectional rotation when exposed to light, powered by a series of photochemical and thermal isomerization steps. nih.govpsu.edu In the synthesis of these motors, a diazofluorene derivative is often reacted with a thioketone in a Barton-Kellogg olefination to form the central, overcrowded alkene double bond that acts as the rotary axle. nih.govnih.gov While 2,7-dibromo-9-diazofluorene is frequently used for synthetic convenience (e.g., better crystallinity and suppression of dimerization), the underlying principle applies to the diiodo analogue. acs.orgnih.gov The halogen atoms serve as handles for further functionalization, enabling the tuning of the motor's properties or its integration into larger systems. acs.orgnih.gov

Design and Synthesis of Molecular Probes and Photolabeling Reagents

This compound has been specifically investigated as a potential reagent for photolabeling, particularly for probing hydrophobic sites in biological systems like membranes. researchgate.netias.ac.in Photolabeling is a technique where a photoactivatable reagent is introduced into a biological system, which, upon irradiation with light, generates a highly reactive species that covalently binds to nearby molecules.

The key features of this compound that make it suitable for this application are:

Photoactivation: It is stable until irradiated with light, at which point it generates the highly reactive diiodofluorenylidene carbene. researchgate.net

Hydrophobicity: The flat, aromatic fluorene structure is hydrophobic, tending to partition into nonpolar environments like the lipid bilayers of cell membranes. ias.ac.in

Reporter Groups: The iodine atoms can be used to introduce a radioactive isotope (e.g., ¹²⁵I) with high specific activity. ias.ac.inacs.org This allows for the sensitive detection of labeled biomolecules, even if the insertion yield is low. ias.ac.in

Modified Photochemistry: The presence of iodine atoms accelerates the rate of photolysis compared to the parent diazofluorene, reducing the required irradiation time and potential damage to biological samples. ias.ac.in

Studies have shown that upon photolysis, the generated carbene inserts into the fatty acyl chains of phospholipid vesicles, demonstrating its utility as a probe for the hydrophobic core of membranes. ias.ac.in

Utility in C-C and C-X Bond Formation for Complex Molecule Synthesis

The structure of this compound provides two distinct pathways for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, making it a versatile tool for synthesizing complex molecules.

Future Directions and Emerging Research Avenues for 2,7 Diiodo 9 Diazofluorene Chemistry

Development of Asymmetric Synthetic Strategies

Asymmetric synthesis, the controlled generation of specific stereoisomers, is a cornerstone of modern chemistry, particularly in the creation of biologically active molecules. uwindsor.casigmaaldrich.com The development of asymmetric strategies involving 2,7-diiodo-9-diazofluorene is a promising research frontier. While direct asymmetric reactions on this specific compound are not yet widely reported, the principles can be extrapolated from related fluorene (B118485) and diazo chemistry.

Future research will likely focus on the use of chiral catalysts to control the stereochemical outcome of reactions involving the diazo group. csic.es For instance, the generation of the corresponding carbene from this compound in the presence of a chiral metal complex, such as those based on rhodium or copper, could enable enantioselective cyclopropanations, C-H insertions, or ylide formations. nih.govrsc.orgrsc.org Research has demonstrated the success of chiral dirhodium(II) tetracarboxylate catalysts in enantioselective intramolecular reactions of diazo compounds to produce chiral fluorene derivatives. nih.govrsc.org

Furthermore, the synthesis of chiral, non-racemic fluorene derivatives starting from this compound is a viable goal. This could involve an initial enantioselective reaction at the diazo position, followed by further transformations at the iodo-positions. An enantioselective synthesis of the natural product (-)-nenestatin A has been reported, which proceeds through a key diazofluorene intermediate, highlighting the feasibility of incorporating diazo fluorene scaffolds into complex, stereocontrolled synthetic routes. nih.gov

Table 1: Potential Asymmetric Reactions Involving this compound Precursors

| Reaction Type | Chiral Catalyst Example | Potential Product Class |

|---|---|---|

| Cyclopropanation | Chiral Rh(II) or Cu(I) complexes | Chiral spiro-cyclopropyl fluorenes |

| C-H Insertion | Chiral Dirhodium Carboxylates | Chiral functionalized fluorenes |

| Aza-Benzoin Reaction | Chiral N-Heterocyclic Carbenes | Chiral α-hydroxy-β-amino fluorenyl ketones |

Integration into Flow Chemistry and Automated Synthesis Platforms

The inherent instability and potential hazards of diazo compounds often limit their application in traditional batch synthesis. sioc-journal.cnworldscientific.com Continuous flow chemistry offers a powerful solution by generating and consuming these reactive intermediates in situ within a controlled, miniaturized reactor. researchgate.netnih.gov This approach significantly enhances safety, allows for precise control over reaction parameters, and facilitates scalability. sioc-journal.cnworldscientific.com

Integrating the synthesis and reactivity of this compound into flow chemistry platforms is a key future direction. Flow reactors can be used for the safe, on-demand generation of the diazo compound itself, immediately followed by its use in subsequent reactions. nih.gov This minimizes the accumulation of hazardous material and allows for the exploration of reaction conditions that might be inaccessible in batch processing. worldscientific.com For example, photochemical flow reactors could be employed to generate the 2,7-diiodofluorenylidene carbene from the diazo precursor for immediate use in cross-coupling or addition reactions. vapourtec.com This strategy has been successfully demonstrated for other non-stabilised diazo species, enabling metal-free C(sp²)-C(sp³) coupling. vapourtec.com

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate research by enabling high-throughput screening of reaction conditions, catalysts, and substrates for the functionalization of the this compound scaffold.

Exploration of Photoredox Catalysis and Electrosynthesis in its Reactivity

The reactivity of this compound is intrinsically linked to light, as photolysis is a known method to extrude nitrogen and generate the highly reactive 2,7-diiodofluorenylidene carbene. researchgate.netoup.com Future research will delve deeper into more controlled methods of harnessing this photochemical potential through visible-light photoredox catalysis. ethz.chrsc.org This technique uses a photocatalyst that absorbs visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. ethz.chdiva-portal.org

Applying photoredox catalysis to this compound could unlock novel reaction pathways. Instead of harsh UV light, a suitable photocatalyst could facilitate the generation of the carbene or other reactive species under visible light irradiation. beilstein-journals.org This approach could improve the selectivity and functional group tolerance of subsequent reactions. Recent work on 9-fluorenone, a structurally related compound, has demonstrated its utility as an organic photoredox catalyst, suggesting the fluorene core is well-suited for such applications. researchgate.net

Electrosynthesis represents another frontier for modulating the reactivity of this compound. By applying an electrical potential, specific redox events can be triggered, offering a reagent-free method to generate reactive intermediates. This could provide an alternative to chemical oxidants or reductants for reactions involving the diazo group or for transformations at the carbon-iodine bonds.

Bioconjugation Strategies and Bio-Orthogonal Chemistry (as a synthetic precursor, not in clinical trials)

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgresearchgate.net this compound is a promising precursor for developing new bio-orthogonal tools. The compound itself has been studied for its potential as a photolabeling agent for hydrophobic sites in biological systems, owing to the carbene generated upon irradiation. researchgate.net

A significant future direction lies in using this compound as a scaffold for creating more sophisticated bioconjugation reagents. The two iodine atoms are ideal handles for introducing other functionalities through well-established cross-coupling reactions like the Suzuki or Sonogashira couplings. researchgate.net This allows for the attachment of bio-orthogonal reactive groups, such as azides, alkynes, or tetrazines, which are central to "click chemistry". researchgate.netnih.govnih.gov

The resulting bifunctional molecules would possess a photo-activatable group (the diazofluorene) and a bio-orthogonal handle. This dual functionality could be exploited in multi-step labeling and imaging protocols. For example, a derivative could be attached to a biomolecule via a click reaction, and then a secondary process could be initiated by photochemically activating the diazo group. The development of such tools could aid in creating complex cell culture scaffolds and in probing multicomponent processes within cells. nih.govacs.org

Supramolecular Assembly and Self-Organizing Systems Utilizing the Fluorene Core

The rigid and planar structure of the fluorene core makes it an excellent building block for supramolecular chemistry and the design of self-organizing systems. tue.nl Research has shown that fluorene-based molecules can self-assemble into well-defined nanostructures such as columnar liquid crystals, organogels with helical morphologies, and core-shell nanoparticles. tue.nlmdpi.com

Future research will focus on using this compound as a central scaffold to engineer novel supramolecular architectures. The C2 and C7 positions are critical for extending the π-conjugated system and for attaching functional groups that can direct self-assembly through non-covalent interactions like hydrogen bonding or π-π stacking. acs.org By replacing the iodine atoms with specifically designed side chains, researchers can control the intermolecular interactions and guide the assembly of the molecules into desired structures in solution or in thin films. acs.orgresearchgate.net

The diazo group at the C9 position adds a unique, chemically reactive dimension to these assemblies. It would be possible to create a self-organized system that can be subsequently modified or disassembled through a photochemical or thermal trigger that removes the diazo functionality. This could lead to the development of responsive materials whose structural and photophysical properties can be switched on demand.

Advanced Materials Engineering through Tunable Functionalization

The development of advanced organic materials for electronics and photonics is a major driver of chemical research. The fluorene unit is a privileged component in many organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high photoluminescence quantum yield and good charge transport properties. acs.org this compound serves as a highly versatile precursor for engineering such materials. ontosight.airesearchgate.net

The key to its utility lies in the "tunable functionalization" offered by the two iodine atoms. These positions are ripe for modification via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl or acetylenic groups. researchgate.netresearchgate.net This process enables the precise tuning of the electronic and optical properties of the resulting material, such as its absorption and emission wavelengths, energy levels, and charge-carrier mobility.

Future work will involve the synthesis of novel conjugated polymers, oligomers, and dendrimers starting from this compound. acs.org By carefully selecting the groups to be coupled at the 2,7-positions, materials with tailored properties for specific applications can be engineered. The diazo group at the C9 position can be retained as a latent reactive site for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of further functional moieties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,7-diiodofluorenylidene |

| (-)-nenestatin A |

| 9-fluorenone |

| 2-bromofluorene |

| 2,7-dibromo-9,9'-dialkylfluorene |

| 9,9'-dichloro-9,9'-bifluorenyl |

| 9-chlorofluorene |

| 2,7-dibromofluorenone ketazine |

| 2,2',7,7'-tetrabromobifluorenylidene |

常见问题

Basic Research Questions

Q. What established synthetic routes are used to prepare 2,7-Diiodo-9-diazofluorene, and how can purity be optimized during synthesis?

- Methodological Answer :

- Synthesis : Begin with iodination of fluorene at positions 2 and 7 using iodine monochloride (ICl) in a Friedel-Crafts reaction. Subsequent diazotization at position 9 can be achieved via nitrosation with NaNO₂ in acidic media (e.g., H₂SO₄).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound. Recrystallization in ethanol or dichloromethane improves crystallinity. Confirm purity via GC-MS (retention time comparison) and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and iodine-induced deshielding). Compare shifts to fluorene derivatives in databases like NIST Chemistry WebBook .

- IR Spectroscopy : Identify diazo (N=N) stretching vibrations (~2100 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while GC-MS monitors thermal stability during analysis .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer :

- Conduct accelerated aging studies under controlled humidity (20–80% RH) and temperature (4°C to 60°C). Monitor degradation via HPLC or UV-Vis spectroscopy. Store in amber vials under inert gas (N₂/Ar) at -20°C to minimize photolytic or oxidative decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the diazo group in this compound under thermal or photolytic conditions?

- Methodological Answer :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. Pair with TGA to correlate mass loss with temperature.

- Photolysis Studies : Irradiate with UV-Vis light (250–400 nm) in a quartz cell and monitor reaction intermediates via time-resolved EPR or transient absorption spectroscopy. Compare results to computational models (DFT calculations) .

Q. How can computational chemistry predict the electronic properties of this compound, and what experimental validations are required?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311G**) to predict HOMO/LUMO energies, charge distribution, and absorption spectra. Validate experimentally using cyclic voltammetry (redox potentials) and UV-Vis-NIR spectroscopy. Cross-reference with crystallographic data (X-ray diffraction) to confirm structural parameters .

Q. How should researchers address contradictions in reported data on the compound’s solubility or reactivity?

- Methodological Answer :

- Multi-Technique Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and compare results across labs. For solubility discrepancies, use nephelometry or gravimetric analysis under identical solvent conditions.

- Peer Consultation : Engage interdisciplinary experts to identify confounding variables (e.g., trace moisture in reactions) or analytical artifacts (e.g., column bleed in GC-MS) .

Data Analysis and Reporting Guidelines

- Contradiction Resolution : Document all experimental parameters (e.g., solvent purity, instrument calibration) and share raw datasets via open-access repositories to enable reproducibility checks .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary data sources (e.g., CAS registry numbers, NIST entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。